3-(2,6-Diethylphenyl)-1,1-dimethylurea
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Overview
Description
3-(2,6-Diethylphenyl)-1,1-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group attached to a 2,6-diethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Diethylphenyl)-1,1-dimethylurea typically involves the reaction of 2,6-diethylaniline with dimethylcarbamoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Diethylphenyl)-1,1-dimethylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.
Major Products Formed
Oxidation: Urea derivatives with additional functional groups.
Reduction: Amines with reduced urea groups.
Substitution: Phenyl ring-substituted derivatives.
Scientific Research Applications
3-(2,6-Diethylphenyl)-1,1-dimethylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-(2,6-Diethylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)quinoline-8-carboxamide: A compound with similar structural features but different functional groups.
2,6-Dimethylphenyl isocyanide: Shares the 2,6-dimethylphenyl moiety but differs in the functional group.
Uniqueness
3-(2,6-Diethylphenyl)-1,1-dimethylurea is unique due to its specific combination of the 2,6-diethylphenyl ring and the dimethylurea group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-(2,6-diethylphenyl)-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-5-10-8-7-9-11(6-2)12(10)14-13(16)15(3)4/h7-9H,5-6H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLPUYQOJCAMBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60006-09-9 |
Source
|
Record name | 3-(2,6-DIETHYLPHENYL)-1,1-DIMETHYLUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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